![molecular formula C15H14BrNO B5695125 N-(4-bromophenyl)-2,5-dimethylbenzamide](/img/structure/B5695125.png)
N-(4-bromophenyl)-2,5-dimethylbenzamide
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Overview
Description
N-(4-bromophenyl)-2,5-dimethylbenzamide is an organic compound belonging to the benzamide class. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound features a bromophenyl group attached to the benzamide core, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2,5-dimethylbenzamide typically involves the condensation of 4-bromoaniline with 2,5-dimethylbenzoic acid. This reaction is often facilitated by coupling agents such as carbodiimides or using catalysts like Lewis acids. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles like amines or thiols.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium amide or thiourea.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of di- or tri-halogenated derivatives.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
N-(4-bromophenyl)-2,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Studied for its antimicrobial activity and potential as a therapeutic agent.
Uniqueness
N-(4-bromophenyl)-2,5-dimethylbenzamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromophenyl and dimethyl groups can enhance its stability and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N-(4-bromophenyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-3-4-11(2)14(9-10)15(18)17-13-7-5-12(16)6-8-13/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVUCCRLBIPTBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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